molecular formula C10H9F4NO2S B2762246 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine CAS No. 2309599-64-0

3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine

Cat. No. B2762246
CAS RN: 2309599-64-0
M. Wt: 283.24
InChI Key: WIHCUJDXNUJYGU-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine, also known as DFDMA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a pharmacological agent.

Mechanism of Action

3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine exerts its pharmacological effects through inhibition of certain enzymes and signaling pathways such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). By inhibiting these pathways, 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine can reduce inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. Additionally, 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine are still being studied.

Advantages and Limitations for Lab Experiments

3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has several advantages for lab experiments such as its high purity and stability. However, the limitations of 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine include its low solubility in water and its potential toxicity at high doses.

Future Directions

3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has potential as a therapeutic agent for various diseases, and future research should focus on its efficacy and safety in human clinical trials. Additionally, further studies should investigate the mechanisms underlying 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine's effects on inflammation, cancer, and cognitive function. Finally, research should focus on developing more efficient synthesis methods for 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine to improve its availability and affordability.

Synthesis Methods

3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine can be synthesized through a multi-step process involving the reaction of difluoromethylamine with 2,6-difluorobenzenesulfonyl chloride. The resulting product is purified through chromatography and characterized through various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. Additionally, 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-(difluoromethyl)-1-(2,6-difluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2S/c11-7-2-1-3-8(12)9(7)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHCUJDXNUJYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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